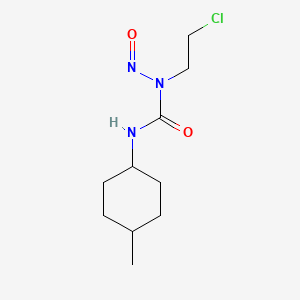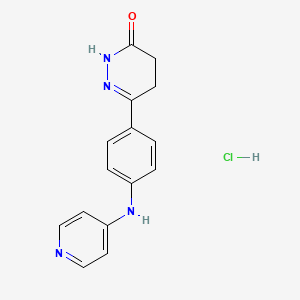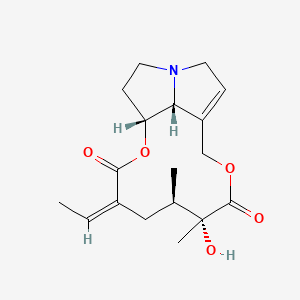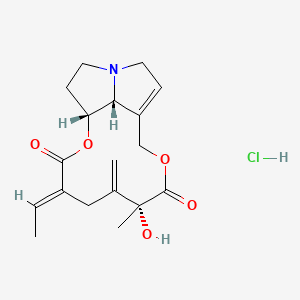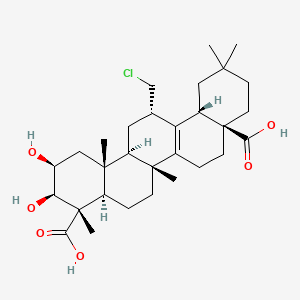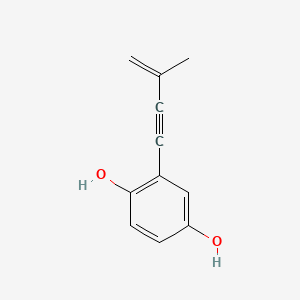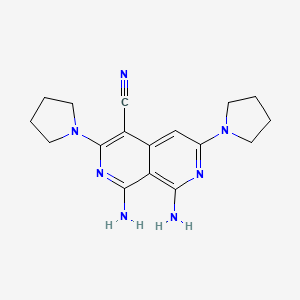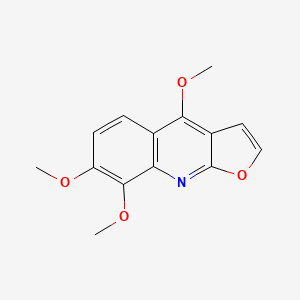
スキミアンニン
概要
説明
科学的研究の応用
Skimmianine has a wide range of scientific research applications:
In Vivo
In vivo experiments have been conducted to study the effects of skimmianine on inflammation, cancer, and bacteria. In one study, skimmianine was found to reduce inflammation in mice with colitis. In another study, skimmianine was found to inhibit the growth of cancer cells in mice with lung cancer. Additionally, skimmianine was found to inhibit the growth of bacteria in mice with bacterial infections.
In Vitro
In vitro experiments have been conducted to study the effects of skimmianine on various cell lines. In one study, skimmianine was found to inhibit the growth of cancer cells in human lung cancer cell lines. In another study, skimmianine was found to inhibit the growth of bacteria in human bacterial cell lines. Additionally, skimmianine was found to reduce inflammation in human cell lines.
作用機序
Skimmianine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, skimmianine increases the levels of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are reduced . Additionally, skimmianine has been shown to interfere with the NF-κB activation pathway, reducing neuroinflammation .
生物活性
Skimmianine has been found to have a variety of biological activities. It has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, skimmianine has been found to have antioxidant and neuroprotective properties.
Biochemical and Physiological Effects
Skimmianine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, skimmianine has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Skimmianine has also been found to reduce inflammation and pain in animal models.
実験室実験の利点と制限
Skimmianine has been found to have a variety of advantages and limitations for lab experiments. It has been found to be easily synthesized in the lab, with high yields of skimmianine being produced. Additionally, skimmianine has been found to have a variety of biological activities, making it useful for studying a variety of diseases and conditions. However, skimmianine has also been found to have a low solubility in water, which can make it difficult to work with in the lab.
将来の方向性
The potential therapeutic applications of skimmianine are vast, and there are many future directions for research. Skimmianine could be studied further for its potential use in the treatment of inflammation, cancer, and bacterial infections. Additionally, skimmianine could be studied further for its potential use in the treatment of neurological disorders, such as Alzheimer’s and Parkinson’s disease. Furthermore, skimmianine could be studied further for its potential use in the treatment of cardiovascular and metabolic diseases, such as diabetes and obesity. Finally, skimmianine could be studied further for its potential use in the treatment of pain and other conditions.
Safety and Hazards
生化学分析
Biochemical Properties
Skimmianine interacts with various enzymes and proteins, notably acetylcholinesterase (AChE). It has been found to inhibit AChE activity, which plays a significant role in nerve impulse transmission at cholinergic synapses . This interaction with AChE suggests that Skimmianine could be a potential therapeutic agent for conditions like Alzheimer’s disease .
Cellular Effects
Skimmianine has been shown to exert effects on various types of cells and cellular processes. For instance, it has demonstrated neuroprotective effects against cerebral ischemia–reperfusion (IR) injury . Skimmianine treatment resulted in decreased lipid peroxidation and increased activity of natural antioxidant enzymes, suggesting its role in influencing cellular metabolism .
Molecular Mechanism
At the molecular level, Skimmianine exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it has been found to reduce the expression of IBA-1, IL-6, and NF-κB proteins, which are involved in immune and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Skimmianine have been observed over time. For instance, in a study on cerebral IR injury, the effects of Skimmianine on brain tissue were examined 14 days post-IR injury . The study found that Skimmianine treatment resulted in decreased lipid peroxidation and increased activity of antioxidant enzymes over this period .
Dosage Effects in Animal Models
In animal models, the effects of Skimmianine have been observed to vary with different dosages. For instance, in a study on cerebral IR injury in rats, Skimmianine was administered at a dosage of 40 mg/kg . The study found that this dosage of Skimmianine resulted in significant neuroprotective effects .
Metabolic Pathways
Given its role as an AChE inhibitor, it is likely involved in cholinergic signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: The biosynthesis of skimmianine starts from anthranilic acid, which is abundant in the Rutaceae family . The process involves several steps:
Formation of Anthraniloyl-CoA: Anthranilic acid combines with acetate to form anthraniloyl-CoA.
Claisen Condensation: This intermediate extends its side chain by adding malonyl-CoA.
Cyclization: The lactam formed undergoes cyclization to generate a heterocyclic system, leading to the formation of 4-hydroxy-2-quinolone.
Alkylation: Alkylation occurs at the C-3 position by introducing dimethylallyl diphosphate.
Cyclization and Hydroxylation: The dimethylallyl sidechain undergoes cyclization, forming a new heterocyclic five-member ring, followed by hydroxylation to form skimmianine.
Industrial Production Methods:
化学反応の分析
Types of Reactions: Skimmianine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Skimmianine can undergo substitution reactions, particularly at its methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of skimmianine .
類似化合物との比較
Skimmianine is unique among furoquinoline alkaloids due to its strong acetylcholinesterase inhibitory activity . Similar compounds include:
- Toddalolactone
- Dictamnine
- γ-Fagarine
- Magnolone
- (−)- (S)-Edulinine
- Zanthodioline
- Edulitine
- 5,6,7-Trimethoxycoumarin
- Haplopine
These compounds share structural similarities with skimmianine but differ in their pharmacological activities and potency .
特性
IUPAC Name |
4,7,8-trimethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSIBLKBHNKZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232116 | |
| Record name | Skimmianine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83-95-4 | |
| Record name | Skimmianine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Skimmianine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Skimmianine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Skimmianine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Skimmianine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKIMMIANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1KLC380B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Skimmianine exhibits its anti-inflammatory effects primarily by targeting the NF-κB activation pathway. It inhibits the binding of NF-κB to DNA consensus sites, effectively reducing the expression of pro-inflammatory mediators like TNFα, IL-6, NO, and PGE2 []. Additionally, it reduces the phosphorylation of NF-κB/p65 and IκBα proteins, further suppressing the inflammatory cascade []. Skimmianine also shows interaction with 5-HT receptors, particularly the 5-HT2 subtype [], and demonstrates inhibitory effects on α-glucosidase, suggesting potential antidiabetic properties [].
ANone: Skimmianine is a furoquinoline alkaloid.
A: While specific studies on material compatibility are limited, Skimmianine's isolation from various plant sources using techniques like column chromatography and HPLC suggests its compatibility with common laboratory solvents and chromatographic materials [, , , ]. Information regarding its stability under various conditions, such as temperature, pH, and light exposure, requires further investigation.
ANone: Current research primarily focuses on Skimmianine's biological activities rather than its catalytic properties. There is no evidence to suggest significant catalytic activity for this compound.
A: Yes, computational methods, particularly molecular docking, have been employed to explore the interaction of Skimmianine with potential targets. For example, docking studies have been used to investigate its binding to α-glucosidase, providing insights into its potential as an antidiabetic agent []. Further computational studies, such as those exploring QSAR and ADME properties, could provide valuable information for drug development.
A: Research suggests that specific structural features of Skimmianine contribute to its biological activity. For instance, the presence of a furan ring appears essential for its photo-activated antimicrobial activity []. Modifications to its methoxy groups and the double bond between C2-C3 are key metabolic pathways observed in rats, indicating their significance in its pharmacokinetic profile []. Further studies are necessary to comprehensively understand the impact of structural modifications on its activity, potency, and selectivity.
ANone: While research on specific formulation strategies for Skimmianine is limited, its isolation and purification from natural sources suggest its compatibility with various extraction and purification techniques. Further research is necessary to determine its stability under different storage conditions and develop formulations that optimize its solubility, bioavailability, and therapeutic potential.
ANone: Skimmianine has shown efficacy in various in vitro and in vivo studies:
- Anti-inflammatory activity: It effectively reduces pro-inflammatory mediators in LPS-activated BV-2 microglia, a cellular model of neuroinflammation []. Additionally, it protects HT-22 cells (a neuronal cell line) from toxicity induced by conditioned media from activated microglia, highlighting its neuroprotective potential [].
- Analgesic and Antispasmodic Effects: Animal studies reveal a significant analgesic effect, showing effectiveness in the hot plate and acetic acid-induced writhing tests in mice []. It also inhibits spasms in isolated rabbit and rat ileum and duodenum induced by acetylcholine or barium chloride, demonstrating antispasmodic properties [].
- Antimicrobial activity: Skimmianine exhibits potent photo-activated antimicrobial activity against Staphylococcus aureus, including a methicillin-resistant strain, suggesting its potential against drug-resistant bacteria []. It also demonstrates activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [].
- Anti-cancer activity: Studies indicate potential anti-cancer effects, particularly against human non-small cell lung cancer cells, by inhibiting cell growth and inducing apoptosis []. It also shows promising results against esophageal squamous cell carcinoma, suppressing proliferation and migration by blocking ERK1/2 activation [].
ANone: Several analytical techniques are employed to characterize and quantify Skimmianine:
- High-Performance Thin-Layer Chromatography (HPTLC): This method enables the separation and quantification of Skimmianine in plant extracts, utilizing its UV absorbance properties for detection [].
- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of Skimmianine, often coupled with UV detection or more advanced detection methods like mass spectrometry [, , , ].
- Ultra-Performance Liquid Chromatography (UPLC): This high-resolution version of HPLC provides enhanced sensitivity and speed for the analysis of Skimmianine and its metabolites in biological samples [].
- Mass Spectrometry (MS): Coupled with separation techniques like HPLC or UPLC, MS offers accurate identification and quantification of Skimmianine based on its mass-to-charge ratio and fragmentation pattern [, ].
- Nuclear Magnetic Resonance (NMR): This technique plays a critical role in structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms in the Skimmianine molecule [, ].
ANone: The biosynthesis of Skimmianine involves a fascinating series of enzymatic reactions:
- Origin: It originates from anthranilic acid and acetate [].
- Intermediate: Dictamnine, another furoquinoline alkaloid, serves as a key intermediate in its biosynthesis [, ].
- Furan Ring Formation: The characteristic furan ring of Skimmianine is formed from a 3-prenylquinolone precursor through a unique mechanism that doesn't involve a carbonyl intermediate [, ].
- Methoxy Group Retention: The 4-methoxy group of the 3-prenylquinolone precursor is retained in the final Skimmianine molecule [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




